![molecular formula C10H18N2S B2516627 N-(2-methylcyclohexyl)-4,5-dihydro-1,3-thiazol-2-amine CAS No. 748776-68-3](/img/structure/B2516627.png)
N-(2-methylcyclohexyl)-4,5-dihydro-1,3-thiazol-2-amine
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Overview
Description
Synthesis Analysis
The synthesis of N-substituted thiazolamine derivatives has been explored in various studies. For instance, the synthesis of thiazolopyrimidine derivatives involved initial reactions of 2-methyl-cyclohexanone with aromatic aldehydes to yield intermediates, which were further reacted to produce the desired compounds . Another study reported the reaction of 2-methylamino-2-thiazoline with alkyl acyl halides to produce N-acyl-2-methylamino-2-thiazolines, which were used as chemoselective acylating agents . Additionally, the formation of N-(1,3-thiazol-5(4H)-ylidene)amines was achieved through 1,3-dipolar cycloaddition of azides with thiones .
Molecular Structure Analysis
The molecular structure of N-substituted thiazolamines has been confirmed through various spectroscopic techniques. For example, the structure of N-[1-(2,5-dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine was confirmed by IR, 1H-NMR, 13C-NMR, and EI-MS spectral analysis . Similarly, the structure of N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine was elucidated using IR, 1H-NMR, 13C-NMR, and mass spectral data .
Chemical Reactions Analysis
The reactivity of N-substituted thiazolamines in chemical reactions has been demonstrated in various contexts. For instance, the cyclization of activated methylene isocyanides with carbamimidothioates was reported for the synthesis of N,1-aryl-1H-imidazol-5-amines, showcasing the diversity of reactions involving thiazolamine derivatives . Another study highlighted the competitive reactivity of aryl isothiocyanates with nucleophilic 1,3-dipoles, leading to the formation of tricyclic thiazolo[4,5-d][1,2,3]triazoles . Furthermore, the stereoselective 1,3-dipolar cycloaddition of an enantiomerically pure 1,3-thiazole-5(4H)-thione with an azomethine ylide was investigated, resulting in optically active spirocyclic cycloadducts .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-substituted thiazolamines are closely related to their molecular structure and reactivity. The antimicrobial activities of some synthesized thiazolopyrimidine derivatives were reported, indicating the potential biological applications of these compounds . The chemoselectivity of N-acyl-2-methylamino-2-thiazolines as acylating agents suggests their utility in synthetic chemistry . The in vitro antibacterial activity of N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine against specific bacterial strains further demonstrates the relevance of these compounds in medicinal chemistry .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2-methylcyclohexyl)-4,5-dihydro-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2S/c1-8-4-2-3-5-9(8)12-10-11-6-7-13-10/h8-9H,2-7H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFOLMFKYZXWSRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC2=NCCS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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